molecular formula C17H27N5O2S B5624651 (3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

Cat. No.: B5624651
M. Wt: 365.5 g/mol
InChI Key: JLFVABJKNOPHJP-OLZOCXBDSA-N
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Description

(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolidine ring, and an imidazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the methyl and methylsulfanyl groups. The piperidine and pyrrolidine rings are then synthesized and coupled with the imidazole derivative under controlled conditions. Common reagents used in these reactions include organolithium reagents, catalysts like Cu(acac)2 or Fe(acac)3, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the methylsulfanyl group.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide stands out due to its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2S/c1-21-14(11-20-17(21)25-2)10-19-15(23)12-7-13(9-18-8-12)16(24)22-5-3-4-6-22/h11-13,18H,3-10H2,1-2H3,(H,19,23)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFVABJKNOPHJP-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)CNC(=O)C2CC(CNC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=C1SC)CNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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